2-(Furan-2-yl)-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
2-(Furan-2-yl)-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
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Scientific Research Applications
Furan Derivatives in Medicinal Chemistry
Furan and its derivatives play a crucial role in drug design, acting as essential structural units in bioactive molecules. The importance of furan-2-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and selected analogues is well-documented. These compounds exhibit a wide range of pharmacological activities, including antiviral, antitumor, antimycobacterial, and antiparkinsonian actions, highlighting the significance of furan derivatives in the development of new therapeutic agents (Ostrowski, 2022).
Thiazolo[3,2-b][1,2,4]triazoles in Biological Applications
The class of 1,2,4-triazoles, including thiazolo[3,2-b][1,2,4]triazoles, demonstrates a broad spectrum of biological activities such as antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. This diversity in biological activity makes these compounds attractive for the development of new drugs with potential applications across various therapeutic areas. The recent synthesis efforts and biological evaluations underline the importance of these heterocycles in medicinal chemistry, providing a framework for future investigations into novel drug candidates (Ohloblina, 2022).
Properties
IUPAC Name |
2-(furan-2-yl)-5-[furan-2-yl(pyrrolidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-16-14(13(11-5-3-9-23-11)20-7-1-2-8-20)25-17-18-15(19-21(16)17)12-6-4-10-24-12/h3-6,9-10,13,22H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXMSQHUESLPNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CO2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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